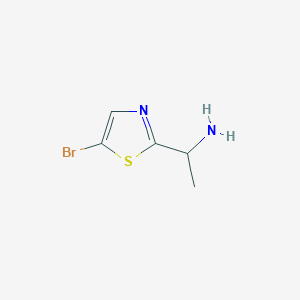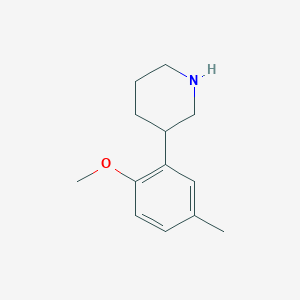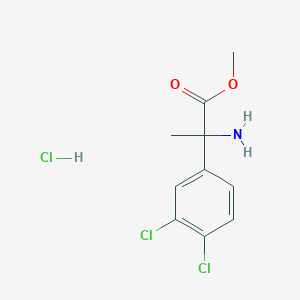![molecular formula C9H18F2N2O2 B13600093 tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various organic compounds and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(difluoromethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in research.
Comparación Con Compuestos Similares
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (3-bromopropyl)carbamate
Comparison: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more suitable for certain applications compared to its analogs, which may lack the difluoromethyl group and therefore have different reactivity profiles.
Propiedades
Fórmula molecular |
C9H18F2N2O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(aminomethyl)-3,3-difluoropropyl]carbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Clave InChI |
KBDSZCJAIYFOBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


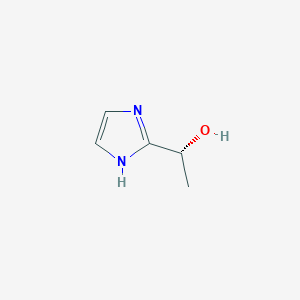
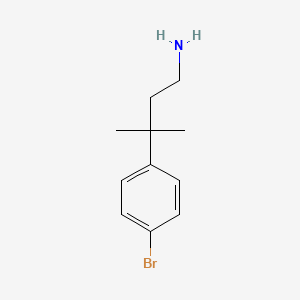

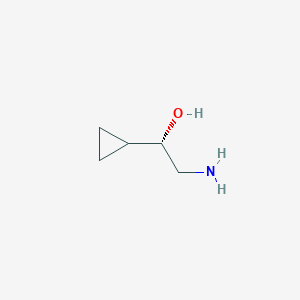
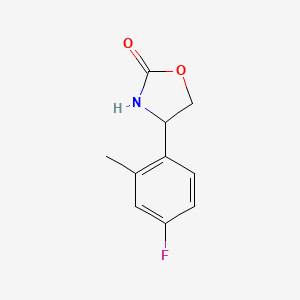

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)



